
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane is a chemical compound with the molecular formula C10H24Si3. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes three silicon atoms connected by single bonds and substituted with ethylene and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane typically involves the reaction of hexamethyltrisilane with vinyl-containing reagents under specific conditions. One common method is the hydrosilylation reaction, where hexamethyltrisilane reacts with vinylsilane in the presence of a platinum catalyst, such as Karstedt’s catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts (e.g., Karstedt’s catalyst) and vinylsilane reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Oxidation: Formation of silanols and siloxanes.
Substitution: Formation of halogenated silanes.
Applications De Recherche Scientifique
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane involves the interaction of its silicon atoms with various molecular targets. In hydrosilylation reactions, the platinum catalyst facilitates the addition of silicon-hydrogen bonds to carbon-carbon double bonds, forming stable Si-C bonds. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but with two silicon atoms and an oxygen atom.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Tetramethyldisiloxane: Contains two silicon atoms bonded to methyl groups and an oxygen atom.
Uniqueness
1,3-Diethenyl-1,1,2,2,3,3-hexamethyltrisilane is unique due to its three silicon atoms connected by single bonds and substituted with ethylene and methyl groups. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
64423-44-5 |
|---|---|
Formule moléculaire |
C10H24Si3 |
Poids moléculaire |
228.55 g/mol |
Nom IUPAC |
bis[ethenyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Si3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h9-10H,1-2H2,3-8H3 |
Clé InChI |
JYSQWVGXMIXULR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C=C)[Si](C)(C)[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


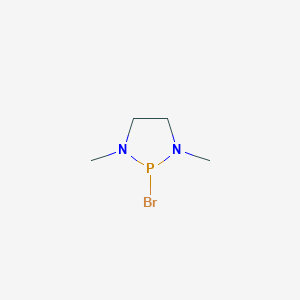
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
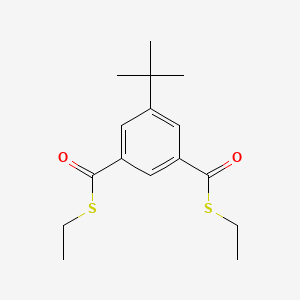

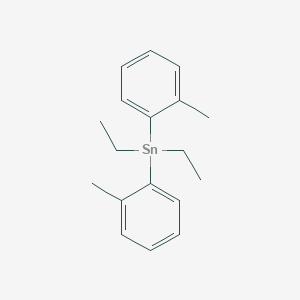
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
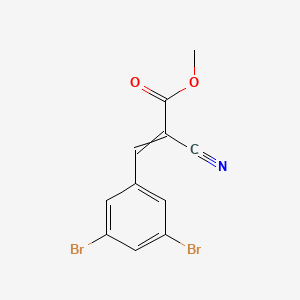
![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
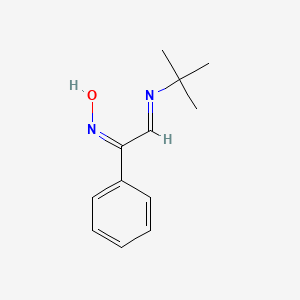
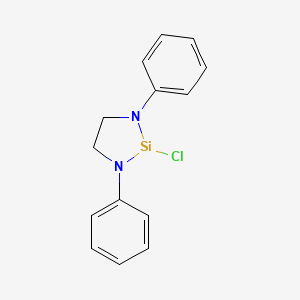

![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
